molecular formula C6H6O B3031764 3-Vinylfuran CAS No. 67364-02-7

3-Vinylfuran

Cat. No.: B3031764
CAS No.: 67364-02-7
M. Wt: 94.11 g/mol
InChI Key: CYFIOEQOOFDASY-UHFFFAOYSA-N
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Description

3-Vinylfuran is an organic compound with the molecular formula C6H6O. It is a derivative of furan, where a vinyl group is attached to the third carbon of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Vinylfuran can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of (Z)-β-bromoenol acetates with terminal alkynes, leading to conjugated enyne acetates as intermediates. These intermediates then undergo iodocyclization to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Vinylfuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form furan-3-carboxaldehyde or other oxygenated derivatives.

    Reduction: Hydrogenation of this compound can yield 3-ethylfuran.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Furan-3-carboxaldehyde

    Reduction: 3-Ethylfuran

    Substitution: Various substituted furans depending on the reagents used

Scientific Research Applications

3-Vinylfuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Its derivatives are being investigated for their potential therapeutic applications.

    Industry: It is used in the production of advanced materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-vinylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Vinylfuran
  • 2-Methylfuran
  • 3-Methylfuran
  • 2-Ethylfuran
  • 2,5-Dimethylfuran

Uniqueness

3-Vinylfuran is unique due to the position of the vinyl group on the furan ring, which influences its reactivity and properties. Compared to 2-vinylfuran, for example, the vinyl group in this compound is less sterically hindered, potentially leading to different reactivity patterns and applications .

Properties

IUPAC Name

3-ethenylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c1-2-6-3-4-7-5-6/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFIOEQOOFDASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=COC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986645
Record name 3-Ethenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67364-02-7
Record name Furan, 3-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067364027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Vinylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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